molecular formula C22H23NO4 B2612035 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid CAS No. 2137996-35-9

3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B2612035
CAS No.: 2137996-35-9
M. Wt: 365.429
InChI Key: HUOGFGUVNYDWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” is a chemical compound with the CAS Number: 1343275-93-3 . It has a molecular weight of 351.4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO4/c23-20(24)11-12-22(14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is stored at room temperature . The physical form of this compound is a powder .

Scientific Research Applications

Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is part of the chemical structure of interest, is widely used to protect hydroxy-groups during the synthesis of peptides. This protection is crucial as it allows for the selective deprotection and coupling of amino acids in the formation of peptides. The Fmoc group can be conveniently removed under mild base conditions, offering a significant advantage in synthesizing complex peptides without affecting other sensitive functional groups. This application highlights the Fmoc group's utility in the stepwise construction of peptides, an essential aspect of developing therapeutic peptides and studying protein functions (Gioeli & Chattopadhyaya, 1982).

Synthesis of Protected Amino Acid Esters

Research has also focused on the synthesis of orthogonally protected amino acid esters, utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protected esters are crucial intermediates in synthesizing non-proteinogenic amino acids and peptides, offering flexibility in the protection and deprotection strategies that are fundamental to peptide chemistry. The development of synthetic strategies for these molecules underscores the importance of the Fmoc group in expanding the toolbox for peptide and protein engineering, which has implications for drug development and the study of biological systems (Temperini et al., 2020).

Novel Compound Synthesis

The versatility of the Fmoc group extends beyond peptide synthesis to the development of novel compounds with potential applications in medicinal chemistry. For example, cyclopropane derivatives have been explored for their biological activities, with the synthesis of such compounds often involving intermediates protected by the Fmoc group. This research avenue highlights the role of the Fmoc group in facilitating the synthesis of compounds with potential therapeutic applications, demonstrating its broader impact on chemical synthesis and drug discovery (Bouzard et al., 1992).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements of H315, H319, H335 . These codes correspond to specific hazard descriptions that can be looked up in a GHS guide.

Properties

IUPAC Name

3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(12-20(24)25,14-10-11-14)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOGFGUVNYDWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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